2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
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Description
2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, also known as CP-THP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Given the nature of the compound, research on similar structures often involves:
- Synthesis and Characterization : Studies like those on chemoselective acetylation of amino groups for antimalarial drug synthesis highlight the importance of specific functional groups in medicinal chemistry and their roles in drug design and synthesis processes (Magadum & Yadav, 2018).
- Biological Activity and Mechanisms : Research into how certain compounds interact with biological systems, such as the conversion of acetaminophen into bioactive metabolites, underscores the broader implications of specific chemical structures in pharmacology and toxicology (Högestätt et al., 2005).
- Potential Therapeutic Applications : Investigations into novel synthetic pathways and antitumor evaluations of heterocyclic compounds derived from similar acetamide structures indicate the potential for developing new therapeutic agents with significant biological activities (Shams et al., 2010).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-14(17,12-7-4-8-18-12)10-15-13(16)9-19-11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNEXOPOJIQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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